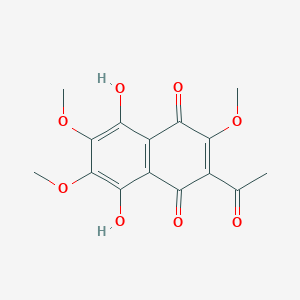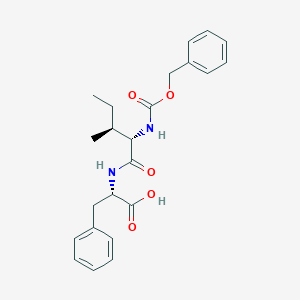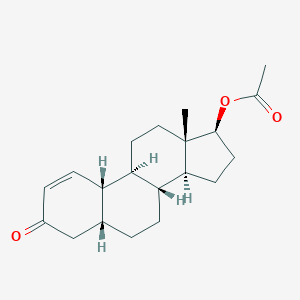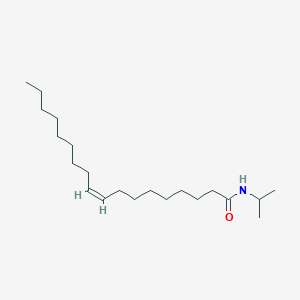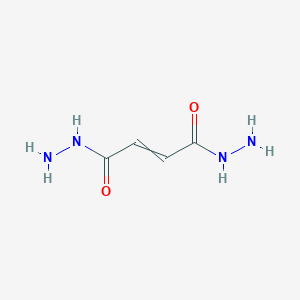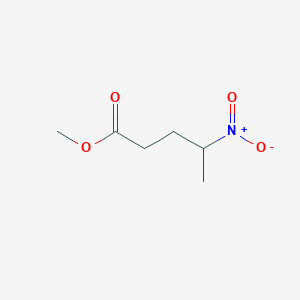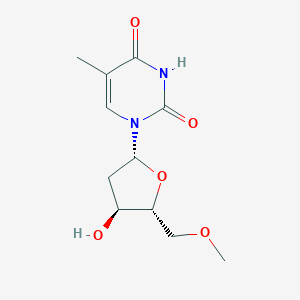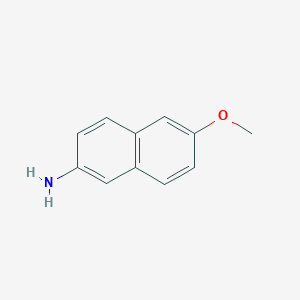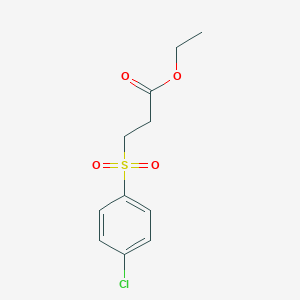
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate, also known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSP is a white to off-white crystalline powder that is soluble in organic solvents like ethanol and acetone.
作用机制
The mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate is not fully understood. However, it is believed to act as a prodrug that undergoes metabolic activation to form reactive intermediates that covalently modify cellular proteins. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leukotrienes, and thromboxanes. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of leukotrienes.
生化和生理效应
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce the production of prostaglandins, leukotrienes, and thromboxanes, which are involved in the inflammatory response. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been shown to reduce pain and fever in animal models.
实验室实验的优点和局限性
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been extensively studied for its potential applications in medicinal chemistry. However, Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has some limitations for lab experiments. It has poor water solubility, which limits its use in aqueous environments. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate also has limited bioavailability, which may limit its use in vivo.
未来方向
There are several future directions for the research on Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. One potential direction is the synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate derivatives that exhibit improved water solubility and bioavailability. Another potential direction is the study of the mechanism of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives. The identification of cellular targets and the elucidation of the molecular mechanisms of action of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may lead to the development of new drugs for the treatment of inflammatory and pain disorders. The study of the pharmacokinetics and pharmacodynamics of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate and its derivatives may also provide valuable insights into their therapeutic potential.
合成方法
The synthesis of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acrylate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination mechanism, resulting in the formation of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate. The yield of Ethyl 3-(4-chlorophenyl)sulfonylpropanoate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the molar ratio of reactants.
科学研究应用
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a building block in the synthesis of biologically active compounds. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has been used to synthesize sulfonamide derivatives that exhibit antibacterial, antifungal, and antitumor activities. Ethyl 3-(4-chlorophenyl)sulfonylpropanoate has also been used to synthesize nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.
属性
CAS 编号 |
14725-83-8 |
|---|---|
产品名称 |
Ethyl 3-(4-chlorophenyl)sulfonylpropanoate |
分子式 |
C11H13ClO4S |
分子量 |
276.74 g/mol |
IUPAC 名称 |
ethyl 3-(4-chlorophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-2-16-11(13)7-8-17(14,15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
InChI 键 |
RZYMGVKSNWALIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
规范 SMILES |
CCOC(=O)CCS(=O)(=O)C1=CC=C(C=C1)Cl |
同义词 |
3-(4-Chlorophenylsulfonyl)propionic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Cytidine,[5-3H]](/img/structure/B77100.png)
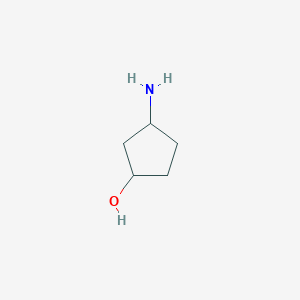
![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
